Cangrelor; Kengreal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cangrelor, marketed under the brand name Kengreal, is a P2Y12 platelet inhibitor used as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis in patients who have not been treated with a P2Y12 platelet inhibitor and are not being given a glycoprotein IIb/IIIa inhibitor . It is the only intravenous P2Y12 inhibitor available for clinical use .
Preparation Methods
Cangrelor is synthesized starting from 2-thiobarbituric acid and peracetyl-D-ribofuranose. The synthesis begins with the selective S-alkylation of 2-thiobarbituric acid, followed by nitration with nitric acid, leading to the nitrated dihydroxypyrimidine. Treatment with phosphorus oxychloride affords the corresponding dichloropyrimidine . For industrial production, Kengreal is supplied as a sterile, lyophilized powder in 10 mL single-use vials, each containing 50 mg of the compound. It is reconstituted by adding 5 mL of sterile water for injection, followed by dilution in either 0.9% sodium chloride injection USP or 5% dextrose injection USP .
Chemical Reactions Analysis
Cangrelor undergoes various chemical reactions, primarily involving its role as a P2Y12 platelet receptor antagonist. It selectively and specifically blocks P2Y12 receptor-mediated platelet activation . The compound is an adenosine triphosphate analog and does not require metabolic conversion, providing a rapid onset and offset of action . Major products formed from these reactions include the inhibition of platelet aggregation and the prevention of thrombus formation .
Scientific Research Applications
Cangrelor has significant applications in scientific research, particularly in the fields of medicine and biology. It is used during PCI to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis . Its rapid onset and offset of action make it desirable for elective treatment of stenotic coronary arteries, high-risk acute coronary syndromes treated with immediate coronary stenting, and for bridging surgery patients who require P2Y12 inhibition . Additionally, cangrelor’s unique properties make it a valuable tool in studying platelet activation and aggregation mechanisms .
Mechanism of Action
Cangrelor exerts its effects by selectively and reversibly binding to the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from activating platelets . This inhibition of ADP-induced platelet activation and aggregation is crucial in reducing thrombotic events during PCI . The molecular targets involved include the P2Y12 receptor and the downstream signaling pathways that mediate platelet activation .
Comparison with Similar Compounds
Cangrelor is unique among P2Y12 inhibitors due to its intravenous administration and rapid onset and offset of action . Similar compounds include clopidogrel, prasugrel, and ticagrelor, which are oral P2Y12 inhibitors . Unlike these oral inhibitors, cangrelor does not require metabolic conversion, making it more suitable for acute settings where immediate platelet inhibition is necessary . Additionally, cangrelor’s reversible binding to the P2Y12 receptor allows for quick restoration of platelet function after discontinuation .
Properties
IUPAC Name |
[dichloro-[[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBIVWUMLRPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2F3N5O12P3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870087 |
Source
|
Record name | 9-{5-O-[({[Dichloro(phosphono)methyl](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]pentofuranosyl}-N-[2-(methylsulfanyl)ethyl]-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.